molecular formula C6H5FN2O B12841648 6-Amino-5-fluoronicotinaldehyde

6-Amino-5-fluoronicotinaldehyde

Cat. No.: B12841648
M. Wt: 140.11 g/mol
InChI Key: BCYYWWAMWZVKLI-UHFFFAOYSA-N
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Description

6-Amino-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position is replaced by an amino group and the hydrogen atom at the 5th position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoronicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of 6-Amino-5-fluoronicotinaldehyde may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products:

    Oxidation: 6-Amino-5-fluoronicotinic acid.

    Reduction: 6-Amino-5-fluoronicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-5-fluoronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

6-amino-5-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9)

InChI Key

BCYYWWAMWZVKLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)N)C=O

Origin of Product

United States

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